molecular formula C21H16O2 B090054 Squoxin CAS No. 1096-84-0

Squoxin

Cat. No.: B090054
CAS No.: 1096-84-0
M. Wt: 300.3 g/mol
InChI Key: ZPANWZBSGMDWON-UHFFFAOYSA-N
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Description

Squoxin, also known as this compound, is a useful research compound. Its molecular formula is C21H16O2 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402620. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

1,1’-Methylenedi-2-naphthol, also known as Squoxin or 1,1’-Methylenebis(naphthalen-2-ol), is a chemical compound with the molecular formula C21H16O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary target of 1,1’-Methylenedi-2-naphthol is CYP2C19 - cytochrome P450 family 2 subfamily C member 19 (human) . This enzyme is involved in the metabolism of various drugs and is crucial for the detoxification process in the human body.

Properties

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)23/h1-12,22-23H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPANWZBSGMDWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074447
Record name 1,1-Methylenedi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096-84-0
Record name 1,1′-Methylenebis[2-naphthalenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Methylenedi-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1096-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402620
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1096-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Methylenedi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-methylenebis(2-naphthol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SQUOXIN
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chemical structure of 1,1'-Methylenedi-2-naphthol (Squoxin) relate to its activity?

A1: Understanding the Structure-Activity Relationship (SAR) of 1,1'-Methylenedi-2-naphthol (this compound) is crucial for optimizing its efficacy and selectivity. While in-depth SAR studies are limited, research suggests that the presence of the methylene bridge linking the two naphthol rings plays a significant role in its biological activity []. Modifications to this bridge or the naphthol rings could potentially alter its toxicity and selectivity profile. Further investigations exploring various structural analogs of 1,1'-Methylenedi-2-naphthol (this compound) are necessary to establish a comprehensive SAR profile and guide the development of more targeted and environmentally friendly piscicides.

Q2: What are the potential ecological risks associated with using 1,1'-Methylenedi-2-naphthol (this compound) for squawfish control?

A2: While 1,1'-Methylenedi-2-naphthol (this compound) exhibits selectivity towards squawfish, potential risks to non-target organisms and overall ecosystem health must be carefully considered. Studies have documented its toxicity to various aquatic invertebrates, with sensitivity varying among species and influenced by factors like dissolved oxygen levels [, ]. The compound's potential for bioaccumulation and long-term ecological effects requires further investigation []. Comprehensive ecological risk assessments are essential to evaluate the potential impacts of 1,1'-Methylenedi-2-naphthol (this compound) use and to develop strategies for mitigating potential risks to non-target organisms and the wider aquatic ecosystem.

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